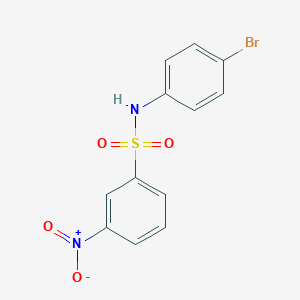

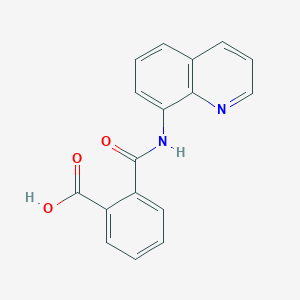

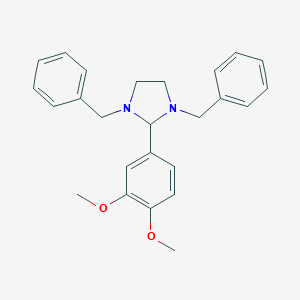

2-Nitro-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-N-phenyl-benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Nitro-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-N-phenyl-benzenesulfonamide, also known as NVP-BEZ235, is a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). It has been identified as a promising anticancer drug due to its ability to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently activated in cancer cells.

Wirkmechanismus

2-Nitro-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-N-phenyl-benzenesulfonamide inhibits the PI3K/Akt/mTOR signaling pathway by targeting both PI3K and mTOR. PI3K is a kinase that regulates cell growth, survival, and metabolism, while mTOR is a downstream effector of PI3K that controls protein synthesis and cell growth. By inhibiting both PI3K and mTOR, 2-Nitro-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-N-phenyl-benzenesulfonamide disrupts the signaling pathway and induces cell death in cancer cells.

Biochemische Und Physiologische Effekte

2-Nitro-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-N-phenyl-benzenesulfonamide has been found to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In addition, 2-Nitro-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-N-phenyl-benzenesulfonamide has been shown to enhance the immune response against cancer cells by activating T cells and natural killer cells.

Vorteile Und Einschränkungen Für Laborexperimente

2-Nitro-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-N-phenyl-benzenesulfonamide has several advantages for lab experiments, including its ability to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently activated in cancer cells. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, 2-Nitro-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-N-phenyl-benzenesulfonamide has some limitations, including its potential toxicity and off-target effects. It also requires careful optimization of dosing and scheduling to achieve optimal efficacy.

Zukünftige Richtungen

For 2-Nitro-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-N-phenyl-benzenesulfonamide research include the development of more potent and selective inhibitors of PI3K and mTOR. In addition, the combination of 2-Nitro-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-N-phenyl-benzenesulfonamide with other cancer treatments, such as immunotherapy and targeted therapy, is being explored. Further studies are also needed to determine the optimal dosing and scheduling of 2-Nitro-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-N-phenyl-benzenesulfonamide in clinical trials. Finally, the identification of biomarkers that can predict response to 2-Nitro-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-N-phenyl-benzenesulfonamide treatment is an important area of research.

Synthesemethoden

2-Nitro-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-N-phenyl-benzenesulfonamide can be synthesized through a multistep process involving the reaction of various chemical reagents. The synthesis process involves the condensation of 2-nitrobenzenesulfonamide with 2-oxo-2-pyrrolidin-1-yl-ethylamine, followed by the reduction of the nitro group to an amino group. The final product is obtained through the reaction of the resulting amine with phenyl isocyanate.

Wissenschaftliche Forschungsanwendungen

2-Nitro-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-N-phenyl-benzenesulfonamide has been extensively studied in preclinical and clinical trials for its potential use in cancer treatment. It has shown promising results in inhibiting tumor growth in various cancer types, including breast, lung, and prostate cancer. In addition, 2-Nitro-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-N-phenyl-benzenesulfonamide has been found to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

Eigenschaften

CAS-Nummer |

6197-04-2 |

|---|---|

Produktname |

2-Nitro-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-N-phenyl-benzenesulfonamide |

Molekularformel |

C18H19N3O5S |

Molekulargewicht |

389.4 g/mol |

IUPAC-Name |

2-nitro-N-(2-oxo-2-pyrrolidin-1-ylethyl)-N-phenylbenzenesulfonamide |

InChI |

InChI=1S/C18H19N3O5S/c22-18(19-12-6-7-13-19)14-20(15-8-2-1-3-9-15)27(25,26)17-11-5-4-10-16(17)21(23)24/h1-5,8-11H,6-7,12-14H2 |

InChI-Schlüssel |

VIJBGYRLGNIZSV-UHFFFAOYSA-N |

SMILES |

C1CCN(C1)C(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |

Kanonische SMILES |

C1CCN(C1)C(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B187250.png)

![3-Azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B187257.png)